
Bezafibrate-d4
Übersicht
Beschreibung
Bezafibrat-d4 ist eine deuterierte Form von Bezafibrat, einem Lipidsenker, der zur Behandlung von Hyperlipidämie eingesetzt wird. Es wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Bezafibrat in biologischen Proben verwendet . Bezafibrat-d4 ist ein nicht-selektiver Agonist von Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs), die eine entscheidende Rolle im Lipidstoffwechsel spielen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Bezafibrate-d4 plays a crucial role in pharmacological studies focused on lipid metabolism. It acts as a non-selective agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, PPAR-gamma, and PPAR-delta. These receptors are integral to regulating lipid levels in the blood, making this compound an essential tool for understanding dyslipidemia management .
Key Findings:
- Lipid Regulation: Studies indicate that bezafibrate reduces very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. This mechanism involves transcriptional regulation of genes associated with lipid metabolism .
- Potential in Nonalcoholic Fatty Liver Disease: Recent research suggests that bezafibrate may have applications beyond dyslipidemia, including potential therapeutic roles in nonalcoholic fatty liver disease (NAFLD) due to its effects on multiple PPAR subtypes .
Analytical Chemistry
In analytical chemistry, this compound is primarily used as an internal standard for quantification purposes. Its stable isotopic nature allows for precise measurement of bezafibrate concentrations in biological samples.
Applications:
- Quantitative Analysis: A study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine bezafibrate levels in human plasma, employing this compound as an internal standard. This method demonstrated high sensitivity and specificity, with a linear detection range from 100 to 20,000 ng/mL .
- Method Validation: The validation process confirmed the reliability of using this compound for bioequivalence studies, showcasing its importance in clinical pharmacokinetics .
Clinical Studies
This compound facilitates various clinical studies aimed at evaluating the pharmacokinetics and therapeutic efficacy of bezafibrate.
Case Studies:
- Bioequivalence Studies: Clinical trials have utilized this compound to assess the bioavailability of bezafibrate formulations. The results indicated that using deuterated standards improves the accuracy of pharmacokinetic assessments .
- Therapeutic Monitoring: In therapeutic monitoring, this compound assists researchers in tracking drug levels in patients undergoing treatment for dyslipidemia, thereby optimizing dosage regimens based on individual metabolic responses .
Data Table: Applications of this compound
Application Area | Description | Key Findings |
---|---|---|
Pharmacological Research | Study of lipid metabolism and PPAR activation | Reduces VLDL/LDL; increases HDL; potential anti-NAFLD effects |
Analytical Chemistry | Internal standard for quantifying bezafibrate | High sensitivity in LC-MS/MS; reliable bioequivalence assessments |
Clinical Studies | Evaluation of pharmacokinetics and therapeutic efficacy | Improved accuracy in therapeutic monitoring |
Wirkmechanismus
Target of Action
Bezafibrate-d4, a deuterium-labeled form of Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are nuclear receptor proteins that function as ligand-dependent transcription factors, playing crucial roles in regulating lipid transport, metabolism, and inflammation pathways .
Mode of Action
This compound interacts with its targets, the PPARs, by binding to them and activating them . This activation leads to the transcription of genes involved in fatty acid oxidation, apolipoprotein production, and cholesterol transport . As a result, this compound effectively reduces levels of low-density lipoproteins (LDL) and triglycerides, while increasing levels of high-density lipoproteins (HDL) .
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. It enhances lipid metabolism by increasing the oxidation of fatty acids and the production of apolipoproteins . This leads to a decrease in LDL and triglycerides and an increase in HDL . Furthermore, this compound also influences inflammation pathways, potentially reducing inflammation .
Pharmacokinetics
It is known that this compound is intended for use as an internal standard for the quantification of bezafibrate by gc- or lc-ms .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cholesterol and triglyceride levels, and an increase in HDL levels . This results in improved lipid profiles, which can be beneficial in the management of primary and secondary hyperlipidaemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the effectiveness of Bezafibrate, the non-deuterated form of this compound, can be influenced by lifestyle modifications such as increased exercise or weight reduction .
Biochemische Analyse
Biochemical Properties
Bezafibrate-d4, like its parent compound Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs). It has been shown to interact with human PPARα, PPARγ, and PPARδ . These interactions play a crucial role in the regulation of lipid metabolism, leading to reductions in triglyceride levels and increases in HDL .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bezafibrate has been shown to decrease blood glucose levels, HbA1C, and insulin resistance, thereby reducing the incidence of Type 2 Diabetes Mellitus (T2DM) compared to placebo or other fibrates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, as a PPAR agonist, upregulates the activity of this receptor and induces PPARGC1A gene transcription . This leads to changes in mitochondrial biogenesis and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been observed to reduce the number of complex IV-immunodeficient muscle fibers and improve cardiac function over time . This was accompanied by an increase in serum biomarkers of mitochondrial disease .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in Ndufs4 knockout mice, a model for Leigh syndrome, administration of Bezafibrate significantly enhanced survival and attenuated disease progression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism . For instance, it has been shown to alter pathways involving glutamine metabolism and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Bezafibrate, the parent compound, is known to be distributed in the body and metabolized primarily in the liver .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role in modulating PPARs and its impact on mitochondrial biogenesis , it can be inferred that this compound may localize to the cell nucleus and mitochondria where these processes occur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bezafibrat-d4 wird durch Einbau von Deuteriumatomen in die molekulare Struktur von Bezafibrat synthetisiert. Die Synthese beinhaltet die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um Wasserstoffatome durch Deuterium zu ersetzen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von deuteriertem Methanol, Acetonitril und Ameisensäure .
Industrielle Produktionsverfahren
Die industrielle Produktion von Bezafibrat-d4 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Bezafibrat-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind deuterierte Lösungsmittel, Ameisensäure und Acetonitril. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene deuterierte Derivate von Bezafibrat, die als interne Standards in der analytischen Chemie verwendet werden .
Wissenschaftliche Forschungsanwendungen
Bezafibrat-d4 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Wird in Studien verwendet, um den Metabolismus und die Pharmakokinetik von Bezafibrat zu verstehen.
Wirkmechanismus
Bezafibrat-d4 übt seine Wirkung aus, indem es als Agonist von Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs) wirkt. Es aktiviert PPAR-alpha, PPAR-gamma und PPAR-delta, die an der Regulation des Lipidstoffwechsels beteiligt sind. Diese Aktivierung führt zu einer Reduktion der Triglycerid- und LDL-Cholesterinspiegel und zu einem Anstieg des HDL-Cholesterinspiegels .
Analyse Chemischer Reaktionen
Types of Reactions
Bezafibrate-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, formic acid, and acetonitrile. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of bezafibrate, which are used as internal standards in analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fenofibrat: Ein weiteres Fibrat zur Behandlung von Hyperlipidämie.
Gemfibrozil: Ein Fibrat, das ebenfalls Triglyceride senkt und den HDL-Cholesterinspiegel erhöht.
Clofibrat: Ein älteres Fibrat mit ähnlichen lipidsenkenden Wirkungen.
Einzigartigkeit von Bezafibrat-d4
Bezafibrat-d4 ist aufgrund seiner deuterierten Struktur einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Seine Fähigkeit, alle drei PPAR-Subtypen (alpha, gamma und delta) bei vergleichbaren Dosen zu aktivieren, unterscheidet es von anderen Fibraten, die typischerweise nur PPAR-alpha angreifen .
Biologische Aktivität
Bezafibrate-d4 is a deuterated analog of bezafibrate, a lipid-lowering agent widely used in the treatment of hyperlipidemia. This compound is primarily utilized as an internal standard in mass spectrometry but also exhibits significant biological activity that mirrors its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid metabolism, and potential therapeutic applications.
Target Receptors
this compound acts as a non-selective agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors play critical roles in regulating lipid metabolism and glucose homeostasis. The activation of these receptors by this compound leads to several biochemical changes:
- Lipid Metabolism : Enhances fatty acid oxidation and increases the synthesis of apolipoproteins.
- Cholesterol Regulation : Reduces levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.
Biochemical Pathways
The activation of PPARs by this compound influences various metabolic pathways:
- Increased Fatty Acid Oxidation : This process helps lower triglyceride levels in the bloodstream.
- Gene Expression Modulation : The compound alters the expression of genes involved in lipid metabolism, promoting a healthier lipid profile.
Pharmacokinetics
This compound is primarily used as an internal standard for quantifying bezafibrate in biological samples via gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS). Its pharmacokinetic properties are similar to those of bezafibrate, with rapid absorption and elimination characteristics that prevent accumulation during prolonged use .
Cellular Effects
Research indicates that this compound significantly impacts various cell types:
- Lipid-Lowering Effects : In laboratory settings, it has been shown to reduce triglyceride levels effectively.
- Cardiac Function Improvement : Studies have demonstrated that it may enhance cardiac function by reducing the number of complex IV-immunodeficient muscle fibers over time.
Dosage Effects in Animal Models
Animal studies reveal that the effects of this compound vary with dosage. Higher doses tend to produce more pronounced lipid-lowering effects, although careful monitoring is required to avoid potential adverse effects such as rhabdomyolysis .
Case Studies
-
Clinical Comparisons
A study comparing Bezafibrate with pemafibrate indicated that while both drugs effectively lower triglyceride levels, pemafibrate showed superior efficacy. However, Bezafibrate remains a valuable option due to its established safety profile and effectiveness in increasing HDL levels . -
Long-Term Efficacy
Long-term therapy with bezafibrate has demonstrated sustained effects on lipid profiles over periods extending up to four years, making it a reliable choice for chronic management of hyperlipidemia .
Summary Table of Biological Activities
Activity | This compound | Bezafibrate |
---|---|---|
PPAR Activation | Yes | Yes |
LDL Reduction | Yes | Yes |
Triglyceride Lowering | Yes | Yes |
HDL Increase | Yes | Yes |
Safety Profile | High | High |
Use as Internal Standard | Yes | N/A |
Eigenschaften
IUPAC Name |
2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.